4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline
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Overview
Description
“4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline” is a chemical compound with the CAS Number: 339104-66-4 . It has a molecular weight of 269.29 and a molecular formula of C13H10F3NS . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline” is 1S/C13H10F3NS/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H,17H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
The melting point of “4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline” is between 67 - 69 degrees Celsius . The compound is solid in physical form .
Scientific Research Applications
Reagent for Electrophilic Trifluoromethylthiolation
4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline acts as a reagent in electrophilic trifluoromethylthiolation of organic compounds. This process involves reactions under specific conditions to add trifluoromethylthio groups to various organic substrates (Billard Thierry, 2014).
Synthesis of Antiandrogens
It contributes to the synthesis of antiandrogens, particularly in creating derivatives with specific properties like partial androgen agonist activity. This is crucial in developing treatments for androgen-responsive diseases (H. Tucker, J. W. Crook, G. Chesterson, 1988).
Liquid Crystal Formation
This compound plays a role in synthesizing derivatives for liquid crystal formation. These derivatives are essential in creating materials with unique phase transition properties and high orientational order, useful in electronic display technologies (S. Miyajima, A. Nakazato, Noriko Sakoda, Takehiko Chiba, 1995).
Novel Synthetic Routes
It aids in developing new synthetic routes, like the preparation of S-(trifluoromethyl)phenyl-4-fluorophenylsulfonium triflate. These compounds have broad applications, including the synthesis of trifluoromethylated compounds under mild conditions (Jingjing Yang, R. L. Kirchmeier, J. Shreeve, 1998).
Corrosion Inhibition
This chemical is also involved in the synthesis of compounds that act as corrosion inhibitors, providing protection for metals in acidic environments. This application is vital in industrial processes where corrosion resistance is critical (D. Daoud, T. Douadi, S. Issaadi, S. Chafaa, 2014).
Nonlinear Optical Materials
Finally, it is used in the vibrational analysis of compounds potential for nonlinear optical (NLO) materials. This has significant implications in the field of optoelectronics (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017).
Safety And Hazards
The safety information available indicates that “4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline” may be harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to use this compound only in well-ventilated areas and to use appropriate personal protective equipment .
properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NS/c15-14(16,17)11-2-1-3-13(8-11)19-9-10-4-6-12(18)7-5-10/h1-8H,9,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCRSFJBEAVNAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380628 |
Source
|
Record name | 2H-401S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline | |
CAS RN |
338398-58-6 |
Source
|
Record name | 2H-401S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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